molecular formula C20H14ClNO2 B13648689 (3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B13648689
M. Wt: 335.8 g/mol
InChI Key: KVJSBURZPOBEQI-QBFSEMIESA-N
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Description

(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and a carboxylic acid functional group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclopenta[b]quinoline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinoline derivatives with ketone or aldehyde groups.

    Reduction: Alcohol or amine derivatives.

    Substitution: Compounds with modified phenyl groups.

Scientific Research Applications

(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
  • (3Z)-3-[(4-bromophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
  • (3Z)-3-[(4-methylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Uniqueness

The presence of the chlorophenyl group in (3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid imparts unique electronic and steric properties, differentiating it from its analogs

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H14ClNO2/c21-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)22-19(13)16/h1-6,8-9,11H,7,10H2,(H,23,24)/b13-11-

InChI Key

KVJSBURZPOBEQI-QBFSEMIESA-N

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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